3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
Molecular Formula |
C16H23ClN2O2S |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
tert-butyl 3-[(6-chloropyridin-3-yl)methylsulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2S/c1-16(2,3)21-15(20)19-7-6-13(9-19)11-22-10-12-4-5-14(17)18-8-12/h4-5,8,13H,6-7,9-11H2,1-3H3 |
InChI Key |
FIMKNCIZQIRLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves a multi-step process. A common approach includes:
Step 1: Formation of the tert-butyl ester of pyrrolidine-1-carboxylic acid
This is achieved by reacting pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine, yielding the tert-butyl ester intermediate.Step 2: Introduction of the sulfanylmethyl linker
The key sulfanylmethyl group is introduced via nucleophilic substitution or coupling reactions involving a thiol or sulfide precursor.Step 3: Attachment of the 6-chloro-pyridin-3-ylmethyl moiety
This step involves coupling the chloropyridine derivative to the sulfanylmethyl group, often through a nucleophilic substitution or cross-coupling reaction.
This sequence ensures the correct assembly of the pyrrolidine ring, the sulfanylmethyl linker, and the chlorinated pyridine ring, while preserving the tert-butyl ester protecting group.
Industrial Scale Considerations
For industrial production, the synthesis is adapted to continuous flow reactors and automated systems to improve efficiency, safety, and yield. Optimization of parameters such as temperature, pressure, and solvent choice is critical to scalability. Continuous monitoring and control reduce impurities and byproduct formation.
Chemical Reaction Analysis
Types of Reactions Involved
| Reaction Type | Description | Common Reagents/Conditions | Major Products |
|---|---|---|---|
| Esterification | Formation of tert-butyl ester from pyrrolidine and tert-butyl chloroformate | Triethylamine, dichloromethane, RT to 40 °C | Pyrrolidine-1-carboxylic acid tert-butyl ester |
| Nucleophilic Substitution | Introduction of sulfanylmethyl group via thiol or sulfide nucleophile | Thiol derivatives, base, polar aprotic solvents | Sulfanylmethyl-substituted intermediates |
| Coupling Reaction | Attachment of 6-chloro-pyridin-3-ylmethyl group through substitution or cross-coupling | Palladium catalysts (optional), bases | Final target compound |
| Oxidation (optional) | Conversion of sulfanylmethyl to sulfoxides or sulfones for derivative synthesis | H₂O₂, m-CPBA | Sulfoxides or sulfones |
Oxidation and Substitution Reactions
The sulfanylmethyl group can be selectively oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid. The chlorine atom on the pyridine ring is amenable to nucleophilic substitution with reagents such as sodium methoxide or potassium tert-butoxide, allowing structural diversification.
Research Findings and Comparative Analysis
Yield and Purity
Laboratory syntheses report yields typically ranging from 70% to 85% for the multi-step process, depending on reaction optimization and purification methods.
Industrial methods employing continuous flow and automated synthesis have improved yields and purity, reducing byproducts and environmental impact.
Advantages of Current Methods
| Feature | Description |
|---|---|
| One-pot synthesis potential | Emerging photocatalytic methods enable shorter synthesis routes with fewer byproducts |
| Environmental impact | Use of mild oxidants and avoidance of heavy metals in new protocols reduce ecological footprint |
| Scalability | Continuous flow reactors facilitate scale-up with consistent quality |
Related Synthetic Innovations
While direct preparation methods for 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester are limited in public literature, advances in related compounds provide insights:
Photocatalytic synthesis methods for related tert-butyl esters (e.g., 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester) utilize acridine salt photocatalysts under light irradiation with oxidants, enabling one-step synthesis with improved yield and environmental profile. This approach avoids heavy metals and hydrogen gas, reducing cost and toxicity.
Such photocatalytic strategies could potentially be adapted for the synthesis of the target compound by modifying substrates and reaction conditions accordingly.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Esterification | Pyrrolidine + tert-butyl chloroformate, base | Formation of tert-butyl pyrrolidine-1-carboxylate |
| 2 | Nucleophilic substitution | Thiol or sulfide nucleophile, base | Introduction of sulfanylmethyl group |
| 3 | Coupling with chloropyridine | 6-Chloro-pyridin-3-ylmethyl halide, coupling agents | Attachment of chloropyridine moiety |
| 4 | Optional oxidation | H₂O₂ or m-CPBA | Conversion to sulfoxide/sulfone derivatives |
| 5 | Purification | Chromatography, crystallization | Isolation of pure target compound |
The preparation of 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step synthetic sequence centered on ester formation, sulfanylmethyl group introduction, and coupling with a chlorinated pyridine ring. Traditional methods rely on established organic reactions under controlled conditions, while emerging photocatalytic approaches offer promising avenues for more efficient, environmentally friendly synthesis. Industrial production benefits from continuous flow technologies and process optimization to enhance yield and purity. Further research into photocatalytic and green chemistry methods could significantly advance the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Piperidine vs. Pyrrolidine: Example: 3-(6-Chloro-pyridazin-3-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-22-8) replaces the pyrrolidine ring with a six-membered piperidine ring. Impact: Piperidine derivatives generally exhibit higher metabolic stability due to reduced ring strain compared to pyrrolidine derivatives.
Pyridine vs. Pyridazine :
- Example : 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-59-1) substitutes the pyridine ring with a pyridazine moiety. The additional nitrogen atom in pyridazine enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
Linker Group Modifications
- Sulfanylmethyl vs. Oxy Linkers: Example: 4-(6-Chloro-pyridin-3-ylMethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-38-6) uses an ether (-O-) linker instead of a thioether (-S-). Impact: Sulfur-containing linkers (e.g., sulfanylmethyl) may confer improved resistance to oxidative degradation compared to oxygen analogs.
Substituent Position and Halogen Effects
- Chloro Position on Pyridine :
- The target compound features a 6-chloro substituent on the pyridine ring. In contrast, analogs like [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 939986-09-1) place chlorine on a pyrimidine ring. Pyrimidine’s dual nitrogen atoms create distinct electronic effects, enhancing interactions with aromatic residues in enzyme active sites .
Functional Group Additions
- Hydroxymethyl vs. Sulfanylmethyl :
- Compounds such as (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Catalog: p. 180) introduce hydroxymethyl groups. These groups increase hydrophilicity and may facilitate hydrogen bonding, contrasting with the lipophilic sulfanylmethyl group in the target compound .
Biological Activity
3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of drug development and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O₂S |
| Molecular Weight | 303.81 g/mol |
| CAS Number | [Not available] |
| Structure | Chemical Structure |
The biological activity of 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as arginase, which is crucial in the urea cycle and has implications in cancer metabolism .
- Receptor Binding : It may also interact with specific receptors that modulate neurotransmitter activity, suggesting potential applications in neuropharmacology.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, specifically in models of breast and prostate cancer.
- Anti-inflammatory Effects : Animal models indicate that the compound may reduce inflammation markers, showing promise for treating inflammatory diseases.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of related pyrrolidine derivatives in inhibiting arginase activity. The lead compound demonstrated an IC50 value significantly lower than known inhibitors, highlighting its potential therapeutic application .
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, administration of a similar pyrrolidine derivative resulted in a marked decrease in inflammatory cytokines, suggesting a robust anti-inflammatory profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
